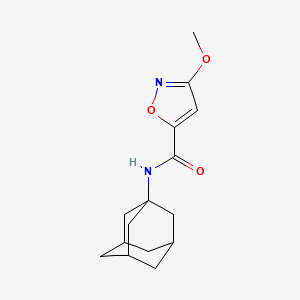
N-((1s,3s)-adamantan-1-yl)-3-methoxyisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1s,3s)-adamantan-1-yl)-3-methoxyisoxazole-5-carboxamide” is a complex organic compound. It contains an adamantane moiety, which is a type of diamondoid and a stable three-dimensional (3D) hydrocarbon structure composed of three cyclohexane rings . It also contains an isoxazole ring, which is a five-membered ring with two heteroatoms (one nitrogen and one oxygen), and a carboxamide group, which is a common functional group in bioactive molecules .
Molecular Structure Analysis
The adamantane moiety is known for its rigidity and three-dimensional structure, which can influence the compound’s overall conformation and potentially its interactions with biological targets . The isoxazole ring is a polar heterocycle that can participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide could potentially undergo hydrolysis, and the isoxazole ring might participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the adamantane moiety could contribute to its lipophilicity, while the isoxazole and carboxamide groups could contribute to its polarity .Applications De Recherche Scientifique
Anti-Dengue Virus Activity
The compound N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, which shares structural features with the compound , has been synthesized for anti-Dengue virus activity . The compound showed significant anti-DENV serotype 2 activity and low cytotoxicity .
Synthesis of N-Aryl Derivatives
The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . This process involved reacting adamantane-containing amines and diamines with different steric hindrances at the primary amino groups with p-tolylboronic acid .
Synthesis of N-(Adamantan-1-yl)amides
N-(Adamantan-1-yl)amides were synthesized by reacting 1-bromoadamantane with carboxylic acid amides in the presence of manganese . This process yielded N-(Adamantan-1-yl)amides in 70–90% yield .
Construction of Complex STO-NG Basis Sets
The compound N-((1s,3s)-adamantan-1-yl)-3-methoxyisoxazole-5-carboxamide can be used in the construction of complex Slater-type orbital represented by N-term Gaussian-type orbitals (cSTO-N G) basis sets . These basis sets are used for calculating electronic resonance state energies and photoionization cross sections of atoms and molecules .
1S-3S Direct Frequency Comb Spectroscopy
The 1S-3S spectrometer, which is based on a mode-locked titanium sapphire laser, produces a frequency comb that is used for spectroscopy . This method allows for high-resolution spectroscopy down to the natural line width of the observed transition .
Synthesis of 1-Amino-3-Azabicyclo[4.1.0]heptane Skeleton Derivatives
Research has shown a comprehensive synthesis approach for 1-amino-3-azabicyclo[4.1.0]heptane skeleton derivatives. The synthesis process involves intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides, yielding enantiomerically pure compounds.
Mécanisme D'action
Propriétés
IUPAC Name |
N-(1-adamantyl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-19-13-5-12(20-17-13)14(18)16-15-6-9-2-10(7-15)4-11(3-9)8-15/h5,9-11H,2-4,6-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNVUUCQGFFLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1s,3s)-adamantan-1-yl)-3-methoxyisoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2470546.png)
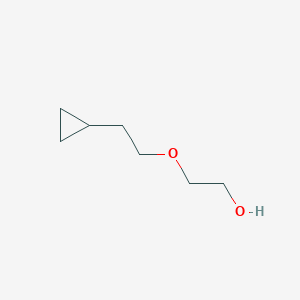
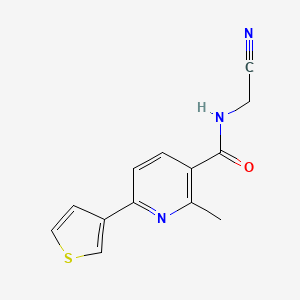
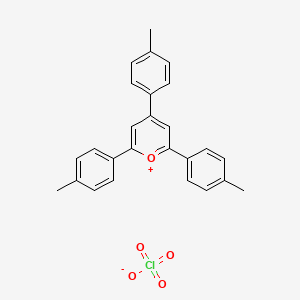
![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)
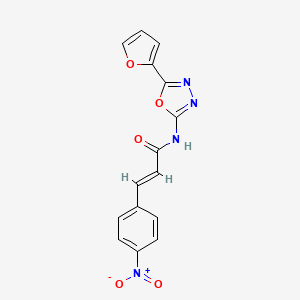
![N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide](/img/structure/B2470552.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2470554.png)
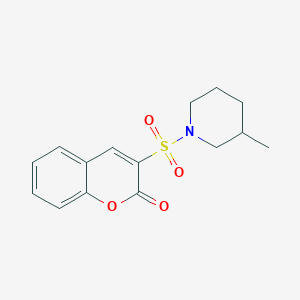

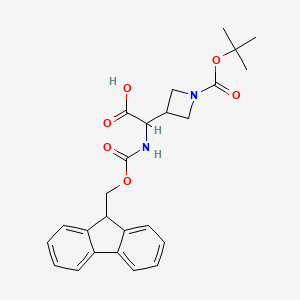
![5-((3,4-dimethylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2470564.png)

![2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide](/img/structure/B2470567.png)